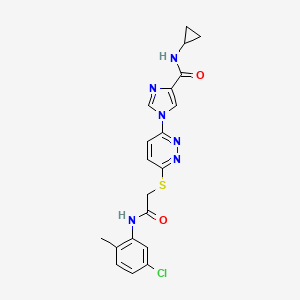![molecular formula C20H18N2O6S B3226158 N-(3,4-dimethoxyphenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1251693-07-8](/img/structure/B3226158.png)
N-(3,4-dimethoxyphenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide
説明
N-(3,4-dimethoxyphenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide, commonly known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
DMPPB has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. DMPPB has been found to possess potent anticancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, DMPPB has shown potential as a neuroprotective agent, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
DMPPB exerts its effects by inhibiting the activity of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, DMPPB can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
DMPPB has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. Additionally, DMPPB has been found to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity.
実験室実験の利点と制限
DMPPB has several advantages for use in lab experiments, such as its high potency and selectivity towards CK2. However, DMPPB also has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for DMPPB research. One area of interest is the development of DMPPB-based cancer therapies, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the neuroprotective effects of DMPPB and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for DMPPB could make it more accessible for use in scientific research.
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-20(21-7-9-26-10-8-21)19-12-22(14-5-6-16-17(11-14)28-13-27-16)15-3-1-2-4-18(15)29(19,24)25/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQAGGXYNIIIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d][1,3]dioxol-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3226075.png)
methanone](/img/structure/B3226079.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3226081.png)
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B3226088.png)

![N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3226109.png)
![3-{[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonyl}-5-isobutyryl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3226111.png)

![5-[(3-chlorophenyl)sulfonyl]-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3226118.png)
![2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3226125.png)


![(1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B3226154.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3226159.png)